beta-Cryptoxanthin

Description

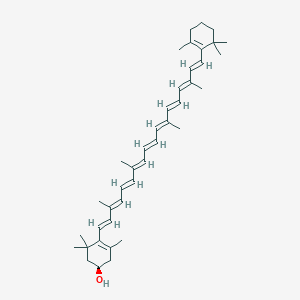

Structure

3D Structure

Propriétés

IUPAC Name |

(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMASLKHVQRHNES-FKKUPVFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912309 | |

| Record name | Cryptoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Cryptoxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

472-70-8 | |

| Record name | Cryptoxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryptoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptoxanthin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cryptoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRYPTOXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZIB13GI33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Cryptoxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 - 173 °C | |

| Record name | beta-Cryptoxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Audience: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vivo Mechanism of Action of Beta-Cryptoxanthin

Introduction

This compound (β-cryptoxanthin) is a prominent dietary carotenoid and a provitamin A xanthophyll, primarily found in fruits and vegetables such as citrus fruits (especially Satsuma mandarin oranges), persimmons, papayas, and red peppers.[1][2][3] In human plasma, it is one of the six most abundant carotenoids.[1] Beyond its role as a precursor to vitamin A, β-cryptoxanthin has garnered significant attention for its diverse physiological functions, including potent antioxidant, anti-inflammatory, and anti-carcinogenic properties.[3][4] Accumulating in vivo evidence from animal models and human studies suggests its potential in the prevention and mitigation of various chronic and degenerative diseases, including specific cancers, osteoporosis, and non-alcoholic fatty liver disease (NAFLD).[2][4][5]

This technical guide provides a comprehensive overview of the in vivo mechanisms of action of β-cryptoxanthin, focusing on its molecular interactions with key signaling pathways. It summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes complex biological pathways to support further research and drug development efforts.

Metabolism and Pro-Vitamin A Activity

Like other provitamin A carotenoids, β-cryptoxanthin can be enzymatically cleaved to form retinol (B82714) (vitamin A).[4][6] This conversion is primarily mediated by the enzyme β-carotene 15,15′ oxygenase 1 (BCO1), which centrally cleaves β-cryptoxanthin into one molecule of retinal, subsequently reduced to retinol.[6] A secondary mechanism involves the enzyme β-carotene-9′,10′-oxygenase 2 (BCO2), which performs an asymmetric cleavage.[6] Studies suggest that β-cryptoxanthin has a relatively high bioavailability from its food sources compared to other carotenoids like β-carotene.[6][7] It is important to note that many of the biological effects of β-cryptoxanthin are attributed to the intact molecule itself, independent of its conversion to vitamin A.[8][9][10][11]

Mechanism of Action in Cancer Prevention

In vivo studies have demonstrated the efficacy of β-cryptoxanthin in preventing the development and progression of various cancers, including those of the lung, liver, colon, and skin.[1] The underlying mechanisms are multifaceted, involving the modulation of several key signaling pathways.

Downregulation of Nicotinic Acetylcholine (B1216132) Receptor (α7-nAChR) Signaling

In the context of lung cancer, particularly nicotine-linked tumorigenesis, β-cryptoxanthin has been shown to inhibit the overproduction of the alpha7 nicotinic acetylcholine receptor (α7-nAChR).[8][9] Exposure to tobacco carcinogens like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) and nicotine (B1678760) triggers the upregulation of α7-nAChR, which promotes cancer cell growth, migration, and invasion.[8][11] this compound supplementation effectively downregulates the expression of α7-nAChR, thereby inhibiting the downstream PI3K/AKT signaling pathway.[1][11] This action suppresses cell proliferation and motility.[1][11] Notably, this preventive effect is attributed to the intact β-cryptoxanthin molecule, as studies show no significant changes in vitamin A levels in the lungs or serum of supplemented mice.[1][8]

Modulation of Retinoic Acid Receptor (RAR) Signaling

This compound can act as a natural ligand for the Retinoic Acid Receptor (RAR).[1][12] By binding to RAR, it can activate the transcription of genes containing retinoic acid response elements (RAREs), such as RARβ, a tumor suppressor gene often downregulated by tobacco carcinogens.[1][6] The upregulation of RARβ expression by β-cryptoxanthin inhibits the growth of cancer cells.[1] This mechanism is crucial in its anti-angiogenic effects, where β-cryptoxanthin was found to reduce vessel formation in vivo, an effect that was nullified by an RAR antagonist.[13]

Regulation of NF-κB and SIRT1 Signaling

Chronic inflammation is a key driver of cancer development. This compound exerts anti-inflammatory effects by targeting the NF-κB signaling pathway.[1] In ferret models, supplementation with β-cryptoxanthin significantly ameliorated tobacco smoke-induced inflammation and oxidative DNA damage in lung tissues in a dose-dependent manner.[1]

Furthermore, β-cryptoxanthin has been shown to upregulate Sirtuin 1 (SIRT1), a protein deacetylase with roles in inflammation and metabolism.[1][10] In carcinogen-treated mice, β-cryptoxanthin supplementation restored reduced SIRT1 protein levels and decreased the pro-inflammatory cytokine IL-6.[1]

Data on Cancer Prevention

| Animal Model | Treatment / Dosage | Cancer Type | Key Findings | Reference |

| A/J Mice | β-cryptoxanthin (BCX) supplementation | Lung Cancer (NNK-induced) | BCX significantly reduced lung tumor multiplicity by 52–63%.[11] | [11] |

| A/J Mice | BCX-fed mice | Lung Cancer (NNK-induced) | α7-nAChR levels in lung tissue were reduced by approximately 50% compared to controls.[8] | [8] |

| Ferrets | β-cryptoxanthin (10 and 20 mg/kg diet) | Lung Inflammation (Smoke-induced) | Dose-dependently improved inflammation, oxidative stress, and squamous metaplasia.[1] | [1] |

| Mice | β-cryptoxanthin (0.5 mM) | Angiogenesis Model | Reduced vessel formation, potentially by up-regulating RAR levels.[1] | [1] |

| Colon Cancer Xenograft Mice | β-cryptoxanthin + Oxaliplatin | Colon Cancer | The combined treatment significantly enhanced apoptosis and inhibited tumor growth.[14] | [14] |

Experimental Protocols: Lung Cancer Prevention in A/J Mice

-

Animal Model: A/J mice, which are susceptible to chemically induced lung tumors.[11]

-

Carcinogen: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a potent tobacco-specific carcinogen.[11]

-

Treatment Protocol:

-

Mice are fed a control diet or a diet supplemented with β-cryptoxanthin.

-

Tumorigenesis is initiated with an injection of NNK. In some protocols, nicotine is also injected to act as a tumor promoter.[11]

-

The study continues for a predefined period (e.g., several weeks or months).

-

-

Endpoint Analysis:

-

Tumor Assessment: Lungs are harvested, and surface tumors are counted to determine tumor multiplicity and size.

-

Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with H&E) to examine tumor morphology and grade.

-

Molecular Analysis: Lung tissues are analyzed for protein and mRNA levels of key markers (e.g., α7-nAChR, PI3K, AKT) using techniques like Western blotting and qRT-PCR.[11]

-

Carotenoid Levels: Serum and tissue concentrations of β-cryptoxanthin and vitamin A are measured using HPLC.[1][11]

-

Mechanism of Action in Bone Homeostasis

This compound has demonstrated a unique anabolic effect on bone, positioning it as a potential nutritional factor for preventing osteoporosis.[2][15][16] Its mechanism involves a dual action: stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[2][17]

Stimulation of Osteoblastic Bone Formation

In vitro and in vivo studies in rats have shown that oral administration of β-cryptoxanthin has anabolic effects on bone components.[15][16] It stimulates the gene expression of proteins related to osteoblastic bone formation and mineralization.[15][16]

Inhibition of Osteoclastic Bone Resorption

The primary mechanism for inhibiting bone resorption involves the RANKL/RANK signaling pathway. This compound can suppress osteoclast differentiation induced by Receptor Activator of Nuclear Factor κB Ligand (RANKL).[6][18] Furthermore, in inflammatory conditions, such as those induced by lipopolysaccharide (LPS), β-cryptoxanthin inhibits the production of prostaglandin (B15479496) E2 (PGE2) in osteoblasts.[18][19] This is achieved by downregulating the expression of COX-2 and mPGES-1, enzymes critical for PGE2 synthesis.[18][20] The reduction in PGE2 leads to suppressed RANKL expression, thereby inhibiting osteoclast formation.[18] Mechanistically, β-cryptoxanthin has been shown to directly inhibit IKKβ, a key kinase in the NF-κB pathway, by competing with ATP for its binding pocket.[18][19][20] This suppression of NF-κB signaling is central to its anti-resorptive effects.[18]

Data on Bone Homeostasis

| Animal Model | Treatment / Dosage | Study Type | Key Findings | Reference |

| Ovariectomized Rats | Oral administration of β-cryptoxanthin | Osteoporosis Model | Prevented bone loss induced by estrogen deficiency.[6][21] | [6][21] |

| Young and Aged Rats | Oral administration of β-cryptoxanthin | Bone Metabolism | Showed anabolic effects on bone components in femoral tissues.[15][16] | [15][16] |

| Mouse Model | Daily oral administration of β-cryptoxanthin | Periodontitis Model | Restored alveolar bone loss.[18] | [18] |

Experimental Protocols: Ovariectomized Rat Model of Osteoporosis

-

Animal Model: Adult female Sprague-Dawley or Wistar rats.

-

Surgical Procedure:

-

Rats undergo bilateral ovariectomy (OVX) to induce estrogen deficiency, which mimics postmenopausal osteoporosis. A sham-operated control group undergoes a similar surgical procedure without removal of the ovaries.

-

-

Treatment Protocol:

-

Following a recovery period, OVX rats are orally administered β-cryptoxanthin daily or via a supplemented diet for several weeks.[6]

-

An OVX control group receives the vehicle.

-

-

Endpoint Analysis:

-

Bone Mineral Density (BMD): Femur and lumbar vertebrae BMD is measured using dual-energy X-ray absorptiometry (DXA).

-

Biomechanical Testing: The mechanical strength of bones (e.g., femur) is assessed using three-point bending tests to determine parameters like maximum load and stiffness.

-

Serum Biomarkers: Blood samples are analyzed for markers of bone formation (e.g., alkaline phosphatase, osteocalcin) and bone resorption (e.g., tartrate-resistant acid phosphatase, deoxypyridinoline).

-

Histomorphometry: Bone tissue is sectioned and analyzed to quantify structural parameters like trabecular bone volume, thickness, and number.

-

Mechanism of Action in Metabolic Diseases (NAFLD)

This compound has shown protective effects against non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[4][22] The mechanism is multifaceted, involving improved insulin (B600854) resistance, suppression of oxidative stress and inflammation, and regulation of lipid metabolism.[4]

In mouse models of NASH, β-cryptoxanthin supplementation suppressed fat accumulation, inflammation, and fibrosis in the liver.[10][22] These beneficial effects were associated with increased activity of SIRT1, leading to the deacetylation of transcription factors like FOXO1 and PGC1α.[10] This modulation results in the suppression of hepatic de novo lipogenesis and an increase in fatty acid β-oxidation.[10] Importantly, these effects appear to be independent of β-cryptoxanthin's conversion to retinoids, as they were observed in BCO1/BCO2 double knockout mice.[10]

Conclusion

The in vivo mechanisms of action of β-cryptoxanthin are extensive and pleiotropic, extending well beyond its function as a vitamin A precursor. Its ability to modulate critical signaling pathways such as α7-nAChR/PI3K/AKT, RAR, NF-κB, and RANKL underscores its therapeutic potential in oncology, bone health, and metabolic diseases. The data consistently show that β-cryptoxanthin, at physiologically relevant doses achievable through diet, can inhibit tumorigenesis, prevent bone loss, and mitigate hepatic steatosis in various animal models. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the health benefits of this potent carotenoid. Future research, including well-designed clinical trials, is warranted to translate these preclinical findings into effective strategies for human health.

References

- 1. Mechanistic understanding of β-cryptoxanthin and lycopene in cancer prevention in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of carotenoid β-cryptoxanthin in bone homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preventive Effects of β-Cryptoxanthin, a Potent Antioxidant and Provitamin A Carotenoid, on Lifestyle-Related Diseases—A Central Focus on Its Effects on Non-Alcoholic Fatty Liver Disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Absorption, metabolism, and functions of β-cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Absorption, metabolism, and functions of β-cryptoxanthin. | Semantic Scholar [semanticscholar.org]

- 8. This compound, a carotenoid, inhibits nicotine-linked lung cancer development in mice | Tufts Now [now.tufts.edu]

- 9. sciencedaily.com [sciencedaily.com]

- 10. β-cryptoxanthin and fatty liver disease: new insights - Clugston - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]

- 11. β-Cryptoxanthin reduced lung tumor multiplicity and inhibited lung cancer cell motility by down-regulating nicotinic acetylcholine receptor α7 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-Cryptoxanthin uptake in THP-1 macrophages upregulates the CYP27A1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. β-Cryptoxanthin Inhibits Angiogenesis in Human Umbilical Vein Endothelial Cells Through Retinoic Acid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. β-Cryptoxanthin and Bone Metabolism: The Preventive Role in Osteoporosis [jstage.jst.go.jp]

- 16. researchgate.net [researchgate.net]

- 17. juveriente.com [juveriente.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. This compound Inhibits Lipopolysaccharide-Induced Osteoclast Differentiation and Bone Resorption via the Suppression of Inhibitor of NF-κB Kinase Activity [agris.fao.org]

- 20. [PDF] this compound Inhibits Lipopolysaccharide-Induced Osteoclast Differentiation and Bone Resorption via the Suppression of Inhibitor of NF-κB Kinase Activity | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

Beta-Cryptoxanthin's intricate dance in metabolic diseases: a technical guide to its signaling pathways

A deep dive into the molecular mechanisms of beta-cryptoxanthin, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its signaling pathways in metabolic diseases. Summarizing quantitative data, detailing experimental protocols, and visualizing complex interactions, this paper illuminates the therapeutic potential of this potent carotenoid.

This compound, a provitamin A carotenoid abundant in fruits and vegetables like citrus fruits and pumpkins, is emerging as a significant player in the fight against metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2][3] Its beneficial effects are attributed to its multifaceted roles as an antioxidant, a precursor to vitamin A (retinoids), and a modulator of key cellular signaling pathways.[2][4][5] This guide synthesizes the current understanding of this compound's mechanisms of action, providing a technical resource for the scientific community.

Quantitative Insights: this compound's Impact on Metabolic Parameters

Several preclinical studies have demonstrated the quantifiable effects of this compound on various metabolic markers. These findings, crucial for understanding its therapeutic potential, are summarized below.

| Parameter | Animal Model | Treatment Details | Key Findings | Reference |

| Body Weight and Adiposity | High-fat diet-induced obese mice | This compound supplementation | Reduced body weight and visceral fat accumulation.[1][6] | [1][6] |

| Caenorhabditis elegans | 0.025 µg/mL this compound | Significant reduction in fat accumulation.[1] | [1] | |

| Inflammatory Markers | High-fat diet-fed rats | 2.5 mg/kg BW this compound for 12 weeks | Decreased inflammatory markers.[7] | [7] |

| Inhibited liver NF-κB and TNF-α expression by 22% and 14%, respectively.[6][7] | [6][7] | |||

| Antioxidant Response | High-fat diet-fed rats | 2.5 mg/kg BW this compound for 12 weeks | Enhanced liver Nrf2 and HO-1 expression by 1.43-fold and 1.41-fold, respectively.[6][7] | [6][7] |

| Insulin (B600854) Sensitivity | High-fat diet-fed rats | 2.5 mg/kg BW this compound for 12 weeks | Enhanced liver p-IRS-1 expression by 1.33-fold.[7] | [7] |

| Lipid Metabolism | High-fat diet-fed rats | 2.5 mg/kg BW this compound for 12 weeks | Enhanced liver PPAR-α expression by 3.53-fold.[7] | [7] |

Core Signaling Pathways Modulated by this compound

This compound exerts its metabolic benefits by influencing a network of interconnected signaling pathways. These pathways regulate inflammation, oxidative stress, lipid metabolism, and insulin signaling.

The NF-κB and Nrf2 Signaling Axis in Inflammation and Oxidative Stress

Chronic low-grade inflammation and oxidative stress are hallmarks of metabolic diseases.[8] this compound has been shown to mitigate these detrimental processes by modulating the Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[5][7]

In a state of metabolic stress induced by a high-fat diet, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[9][10] this compound supplementation has been demonstrated to inhibit the expression of NF-κB and TNF-α in both the liver and adipose tissue.[7] This anti-inflammatory effect is crucial for improving insulin sensitivity and reducing tissue damage.

Concurrently, this compound upregulates the Nrf2 pathway, a master regulator of the antioxidant response.[7] Nrf2 activation leads to the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), which protect cells from oxidative damage.[7][11]

PPAR and RAR Signaling in Lipid Metabolism and Adipogenesis

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a pivotal role in lipid and glucose metabolism.[12] this compound and its metabolites can influence PPAR activity. In particular, it has been shown to up-regulate PPAR-α expression in the liver, which promotes fatty acid oxidation.[7]

Furthermore, this compound can be converted to retinoids, which are ligands for Retinoic Acid Receptors (RARs).[4][13] The activation of RARs by this compound metabolites has been shown to suppress adipogenesis (the formation of fat cells) by down-regulating the expression of PPAR-γ, a master regulator of adipocyte differentiation.[12][14][15] This dual action on PPAR-α and PPAR-γ contributes to reduced fat storage and improved lipid profiles.

Insulin Signaling Pathway

Insulin resistance is a key feature of type 2 diabetes and is often associated with obesity and NAFLD.[] The insulin signaling pathway is a complex cascade that mediates glucose uptake and metabolism. This compound has been shown to improve insulin sensitivity, in part, by enhancing the phosphorylation of Insulin Receptor Substrate 1 (IRS-1).[7] The activation of the NF-κB pathway is known to induce insulin resistance, so by inhibiting NF-κB, this compound can indirectly improve insulin signaling.[10]

Detailed Experimental Protocols

To facilitate further research, this section outlines the methodologies for key experiments cited in the literature on this compound and metabolic diseases.

Animal Studies: High-Fat Diet-Induced Obesity Model

-

Animal Model: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.

-

Diet: Animals are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity and insulin resistance.[7] A control group is fed a standard chow diet.

-

This compound Administration: this compound is typically administered daily by oral gavage at a dose ranging from 2.5 to 10 mg/kg body weight.[7] The vehicle control group receives the same volume of the vehicle (e.g., corn oil).

-

Metabolic Phenotyping: Body weight and food intake are monitored regularly. At the end of the study, blood samples are collected for analysis of glucose, insulin, and lipid profiles. Tissues such as the liver and adipose tissue are harvested for histological analysis and molecular studies.

-

Molecular Analysis: Western blotting is used to quantify the protein expression of key signaling molecules (e.g., NF-κB, Nrf2, PPARs, phosphorylated IRS-1).[7] Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression of target genes.

In Vitro Adipogenesis Assay

-

Cell Line: 3T3-L1 preadipocytes are a standard cell line for studying adipogenesis.

-

Differentiation Induction: Confluent 3T3-L1 cells are induced to differentiate into mature adipocytes using a differentiation cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

-

This compound Treatment: Cells are treated with varying concentrations of this compound during the differentiation period.

-

Assessment of Adipogenesis: Lipid accumulation is visualized and quantified by Oil Red O staining. The expression of adipogenic marker genes, such as PPAR-γ and C/EBPα, is measured by qRT-PCR or Western blotting.[14]

Conclusion and Future Directions

This compound demonstrates significant promise as a therapeutic agent for metabolic diseases. Its ability to modulate multiple key signaling pathways involved in inflammation, oxidative stress, and metabolism underscores its potential for multi-targeted therapy. The quantitative data from preclinical studies provide a strong rationale for further investigation in human clinical trials.

Future research should focus on elucidating the precise molecular interactions of this compound and its metabolites with their protein targets. Investigating the role of gut microbiota in the metabolism and bioavailability of this compound is another promising avenue.[17] Furthermore, well-designed, long-term clinical trials are necessary to establish the efficacy and safety of this compound supplementation for the prevention and treatment of metabolic diseases in humans.[18][19] The in-depth understanding of its signaling pathways, as outlined in this guide, will be instrumental in designing these future studies and unlocking the full therapeutic potential of this remarkable carotenoid.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Preventive Effects of β-Cryptoxanthin, a Potent Antioxidant and Provitamin A Carotenoid, on Lifestyle-Related Diseases—A Central Focus on Its Effects on Non-Alcoholic Fatty Liver Disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absorption, metabolism, and functions of β-cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-cryptoxanthin and fatty liver disease: new insights - Clugston - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]

- 6. researchgate.net [researchgate.net]

- 7. β-Cryptoxanthin ameliorates metabolic risk factors by regulating NF-κB and Nrf2 pathways in insulin resistance induced by high-fat diet in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NF-κB signaling is the major inflammatory pathway for inducing insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PPARγ and Oxidative Stress: Con(β) Catenating NRF2 and FOXO - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Mechanistic understanding of β-cryptoxanthin and lycopene in cancer prevention in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Obesity Effect of Carotenoids: Direct Impact on Adipose Tissue and Adipose Tissue-Driven Indirect Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 17. Carotenoids and Their Health Benefits as Derived via Their Interactions with Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of a high-protein diet with β-cryptoxanthin supplementation on metabolic risk factors, oxidative and inflammatory biomarkers in non-alcoholic fatty liver disease (NAFLD): study protocol for a randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of a high-protein diet with β-cryptoxanthin supplementation on metabolic risk factors, oxidative and inflammatory biomarkers in non-alcoholic fatty liver disease (NAFLD): study protocol for a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Odyssey of β-Cryptoxanthin: A Technical Guide to its Fate and Biotransformation in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Cryptoxanthin, a prominent dietary carotenoid, has garnered significant scientific interest due to its dual role as a provitamin A precursor and a potent antioxidant. Its metabolic journey in mammals is a complex process involving intestinal absorption, tissue-specific accumulation, and enzymatic biotransformation into vital retinoids. This technical guide provides an in-depth exploration of the metabolic fate of β-cryptoxanthin, detailing its absorption, distribution, enzymatic conversion, and excretion. It summarizes key quantitative data, outlines experimental protocols for its study, and presents visual representations of its metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in the field of nutrition, pharmacology, and drug development.

Introduction

β-Cryptoxanthin is a xanthophyll carotenoid abundant in various fruits and vegetables, including citrus fruits, persimmons, and red peppers.[1][2] Structurally similar to β-carotene, it possesses a hydroxyl group, which imparts distinct polarity and metabolic characteristics.[3] In mammals, β-cryptoxanthin serves as a precursor to vitamin A (retinol), an essential nutrient for vision, immune function, and cellular differentiation.[2][4] Beyond its provitamin A activity, β-cryptoxanthin exhibits antioxidant properties and has been implicated in various health-promoting effects, including potential roles in bone health and cancer prevention.[1][5][6] Understanding its metabolic pathway is crucial for elucidating its mechanisms of action and optimizing its potential therapeutic applications.

Absorption and Bioavailability

The journey of β-cryptoxanthin begins with its release from the food matrix in the gastrointestinal tract. Its bioavailability, which is notably higher than that of other carotenoids like β-carotene, is influenced by dietary factors such as the presence of fats, which facilitate the formation of micelles necessary for absorption by enterocytes.[1][2][7] Studies suggest that the esterified forms of β-cryptoxanthin found in food are efficiently hydrolyzed in the intestine prior to absorption.[8]

Tissue Distribution and Storage

Following absorption, β-cryptoxanthin is incorporated into chylomicrons and transported via the lymphatic system to the bloodstream. It is then distributed to various tissues, with the liver being the primary storage site.[1][9] Adipose tissue also serves as a significant reservoir.[1][9] The distribution pattern of β-cryptoxanthin is similar to that of β-carotene.[1] Animal studies using Mongolian gerbils have shown that tissue concentrations of β-cryptoxanthin can become saturated at higher dietary intakes.[1]

Table 1: Tissue Distribution of β-Cryptoxanthin in Mongolian Gerbils

| Tissue | Concentration Range (nmol/g) | Key Findings | Reference |

| Liver | 5.0 - 20.0 | Primary storage organ. Concentrations increase with dietary intake but show signs of saturation at higher doses. | [10][11] |

| Adipose Tissue | 1.0 - 5.0 | Significant storage site. | [1][10] |

| Blood/Plasma | 0.5 - 2.0 | Reflects recent dietary intake. | [1][10] |

| Adrenal Gland | High concentrations per gram of tissue | High accumulation, similar to other carotenoids. | [1] |

| Spleen | Detectable levels | Higher concentrations observed in rats compared to gerbils. | [1] |

| Brain | Detectable levels | Presence suggests potential neurological roles. | [1] |

Biotransformation: The Path to Vitamin A and Beyond

The central event in β-cryptoxanthin metabolism is its enzymatic conversion to vitamin A. This biotransformation is primarily mediated by two key enzymes: β-carotene 15,15'-oxygenase 1 (BCO1) and β-carotene 9',10'-oxygenase 2 (BCO2).[1][4][12]

The Central Cleavage Pathway (BCO1)

BCO1 catalyzes the central cleavage of β-cryptoxanthin at the 15,15' double bond, yielding one molecule of retinal and one molecule of 3-hydroxy-retinal. Retinal can then be reversibly reduced to retinol (B82714) (vitamin A) or irreversibly oxidized to retinoic acid, a potent signaling molecule that regulates gene expression.[1] While β-carotene is the preferred substrate for BCO1, the high bioavailability of β-cryptoxanthin makes it a significant contributor to vitamin A pools.[2]

The Asymmetric Cleavage Pathway (BCO2)

BCO2 performs an asymmetric cleavage at the 9',10' double bond, producing β-apo-10'-carotenal and a C12 fragment.[13][14] The resulting apocarotenoids can also possess biological activity.[12][14]

Diagram 1: Metabolic Fate of β-Cryptoxanthin

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. en.wikipedia.org [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Absorption, metabolism, and functions of β-cryptoxanthin. | Semantic Scholar [semanticscholar.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Dietary β-Cryptoxanthin and α-Carotene Have Greater Apparent Bioavailability Than β-Carotene in Subjects from Countries with Different Dietary Patterns [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Assessment of tissue distribution and concentration of β-cryptoxanthin in response to varying amounts of dietary β-cryptoxanthin in the Mongolian gerbil | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 11. cambridge.org [cambridge.org]

- 12. β-cryptoxanthin and fatty liver disease: new insights - Clugston - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]

- 13. journals.uchicago.edu [journals.uchicago.edu]

- 14. mdpi.com [mdpi.com]

The Discovery and Isolation of Beta-Cryptoxanthin from Citrus Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-cryptoxanthin, a prominent provitamin A carotenoid, is abundantly found in citrus fruits. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound from citrus sources. It details various extraction and analytical methodologies, presents quantitative data on its distribution in different citrus species, and explores its engagement with key signaling pathways, offering valuable insights for research and drug development.

Introduction

This compound is a natural carotenoid pigment present in various plants, with citrus fruits being a particularly rich source.[1] In the human body, it is converted to vitamin A (retinol) and is therefore considered a provitamin A carotenoid.[1] Beyond its role as a vitamin precursor, this compound functions as an antioxidant, potentially protecting cells and DNA from free radical damage.[1] Its presence in both free and esterified forms in citrus fruits has been a subject of extensive research.[2][3][4] This guide will delve into the technical aspects of isolating and quantifying this valuable compound from citrus matrices.

Distribution of this compound in Citrus Fruits

The concentration of this compound varies significantly among different citrus species and even between the peel and the pulp of the same fruit. The peel generally contains a higher concentration of carotenoids compared to the pulp.[5][6]

| Citrus Variety | Plant Part | Total this compound Content (µg/g Fresh Weight unless otherwise noted) | Reference |

| 'Nadorcott' mandarin | Pulp | 14.59 ± 0.50 (46.8% of total carotenoids) | [7] |

| 'Valencia' orange | Pulp | 0.62 ± 0.01 (11% of total carotenoids) | [7] |

| Satsuma mandarin ('Miyagawa-wase') | Juice Sacs | Accounts for ~80% of total carotenoid | [2] |

| Satsuma mandarin ('Yamashitabeni-wase') | Flavedo | Increased rapidly from October | [8] |

| Clementine mandarin | Juice Extract | ~60% of total carotenoid content (90% in esterified form) | [3] |

| Mandarin Orange | Whole Fruit | ~12.3 mg/kg | [9] |

Isolation and Purification Methodologies

The isolation of this compound from citrus fruits involves several key steps, including extraction, saponification (to hydrolyze esters), and chromatographic purification.

Extraction

Various solvent systems have been employed for the extraction of carotenoids from citrus materials. The choice of solvent significantly impacts the extraction efficiency.

Experimental Protocol: Solvent Extraction of Carotenoids [8][10]

-

Sample Preparation: Homogenize the citrus peel or pulp. For dried samples, grinding in liquid nitrogen can be effective.[3]

-

Solvent System: A common solvent mixture is hexane:acetone (B3395972):ethanol (2:1:1, v/v) containing 0.1% (w/v) butylated hydroxytoluene (BHT) as an antioxidant and 10% (w/v) magnesium carbonate basic to neutralize plant acids.[8] Other reported solvent systems include a mixture of isopropanol (B130326) and petroleum ether, or acetone followed by hexane.[5]

-

Extraction Procedure:

-

Add the solvent mixture to the homogenized sample (e.g., 10 mL of solvent to 5 g of sample).[10]

-

Agitate or sonicate the mixture to ensure thorough extraction.

-

Centrifuge the mixture (e.g., at 3,000 rpm for 10 min at 10°C) to separate the supernatant containing the carotenoids.[2]

-

Collect the supernatant and repeat the extraction process with the remaining solid residue until it is colorless.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator at a low temperature (e.g., 40°C).[2][9]

-

Saponification

In citrus fruits, a significant portion of this compound exists as fatty acid esters.[2][3][4] Saponification is a crucial step to hydrolyze these esters and obtain free this compound for accurate quantification and further purification.

Experimental Protocol: Saponification of Carotenoid Esters [2][8][11]

-

Reagent: Prepare a 10-20% (w/v) solution of potassium hydroxide (B78521) (KOH) in methanol.[2][8]

-

Procedure:

-

Redissolve the dried carotenoid extract in a small volume of organic solvent.

-

Add the methanolic KOH solution.

-

The reaction is typically carried out overnight in the dark at room temperature to prevent degradation of the carotenoids.[11] Alternatively, the mixture can be incubated in a 70°C water bath for 30 minutes.[9]

-

After saponification, add NaCl-saturated water to the mixture to facilitate the removal of water-soluble impurities.[8]

-

Partition the free carotenoids into a non-polar solvent like diethyl ether or a hexane-ethyl acetate (B1210297) mixture (9:1).[8][9]

-

Collect the organic phase and wash it with water to remove any remaining alkali.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the free carotenoid extract.

-

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purification and quantification of this compound. Column chromatography can also be used for initial purification.

Experimental Protocol: HPLC Purification [8][11]

-

Column: A C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is highly effective for separating carotenoids.[11]

-

Mobile Phase: A gradient elution system is typically used. Common solvents include methanol, methyl-tert-butyl-ether (MTBE), and water.[11]

-

Sample Preparation: Redissolve the saponified and dried extract in the initial mobile phase solvent (e.g., a 1:1 [v/v] solution of MTBE:methanol).[2] Filter the sample through a 0.22 µm filter before injection.

-

Detection: A photodiode array (PDA) detector is used to monitor the elution profile at the maximum absorption wavelength of this compound (around 450 nm).[12]

-

Quantification: this compound is quantified by comparing the peak area of the sample with that of a certified standard.

Experimental Protocol: Column Chromatography [13][14]

-

Stationary Phase: Silica gel is a common choice for the separation of carotenoids.[13][14]

-

Elution: A non-polar solvent, such as n-hexane, is used to elute less polar carotenoids like beta-carotene (B85742) first.[13] The polarity of the solvent is then gradually increased to elute more polar compounds, including this compound.

-

Fraction Collection: Fractions are collected and analyzed by a suitable method (e.g., UV-Vis spectroscopy or HPLC) to identify those containing this compound.

Visualization of Experimental Workflow

Caption: Workflow for the isolation and analysis of this compound from citrus fruits.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways, which is of significant interest to drug development professionals.

-

NF-κB Signaling Pathway: this compound can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.[15][16]

-

Nrf2 Pathway: It can enhance the Nrf2 pathway, which is involved in the antioxidant response.[16]

-

Retinoid Signaling Pathway: As a provitamin A, this compound can activate retinoic acid response elements (RARE)-driven transcription.[15]

-

α7-nAChR Signaling Pathway: this compound has been shown to inhibit the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR) signaling pathway, which is implicated in smoke-related carcinogenesis.[15][17]

Caption: Key signaling pathways modulated by this compound.

Conclusion

The isolation and purification of this compound from citrus fruits are well-established processes involving solvent extraction, saponification, and chromatographic techniques. The quantitative data reveals that mandarins and their peels are particularly rich sources of this carotenoid. For researchers and drug development professionals, the ability of this compound to modulate critical signaling pathways associated with inflammation, oxidative stress, and carcinogenesis presents exciting opportunities for the development of novel therapeutic and preventative agents. This guide provides the foundational technical knowledge for harnessing the potential of this promising natural compound.

References

- 1. β-Cryptoxanthin - Wikipedia [en.wikipedia.org]

- 2. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. Identification and quantitative analysis of β-cryptoxanthin and β-citraurin esters in Satsuma mandarin fruit during the ripening process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes [mdpi.com]

- 6. Innovative “Green” and Novel Strategies for the Extraction of Bioactive Added Value Compounds from Citrus Wastes—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant Interactions between Citrus Fruit Carotenoids and Ascorbic Acid in New Models of Animal Cell Membranes | MDPI [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. shimadzu.com [shimadzu.com]

- 10. researchgate.net [researchgate.net]

- 11. β-Cryptoxanthin from Citrus juices: assessment of bioaccessibility using an in vitro digestion/Caco-2 cell culture model | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 12. β-Cryptoxanthin Standards | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 13. US9771323B2 - this compound from plant source and a process for its preparation - Google Patents [patents.google.com]

- 14. CN102219721B - Extraction method for concentrate containing this compound, concentrate obtained by the method, and usage of the obtained concentrate - Google Patents [patents.google.com]

- 15. Mechanistic understanding of β-cryptoxanthin and lycopene in cancer prevention in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. β-Cryptoxanthin ameliorates metabolic risk factors by regulating NF-κB and Nrf2 pathways in insulin resistance induced by high-fat diet in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound, a carotenoid, inhibits nicotine-linked lung cancer development in mice | Tufts Now [now.tufts.edu]

The Guardian of the Gate: Beta-Cryptoxanthin's Antioxidant Prowess in Biological Membranes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular defense, the integrity of biological membranes is paramount. These lipid bilayers are not merely structural scaffolds but are dynamic hubs of signaling and metabolic activity, constantly under threat from the damaging effects of oxidative stress. Among the arsenal (B13267) of protective micronutrients, the carotenoid beta-cryptoxanthin has emerged as a significant guardian of membrane health. This technical guide provides a comprehensive overview of the antioxidant properties of this compound within biological membranes, detailing its mechanisms of action, summarizing quantitative data, and providing explicit experimental protocols for its study.

This compound, a xanthophyll carotenoid abundant in fruits and vegetables such as papayas, oranges, and red bell peppers, possesses a unique molecular structure that dictates its potent antioxidant capabilities.[1] Its conjugated polyene backbone is adept at quenching singlet oxygen and scavenging a variety of free radicals, thereby interrupting the chain reactions of lipid peroxidation that can compromise membrane structure and function.[2] Beyond its direct radical-scavenging activities, this compound also modulates cellular signaling pathways, upregulating the expression of endogenous antioxidant enzymes and further bolstering the cell's defensive capacity.[3][4][5] This guide will delve into the multifaceted antioxidant properties of this compound, providing the necessary technical details for researchers and drug development professionals to explore its therapeutic potential.

Direct Antioxidant Mechanisms of this compound in Biological Membranes

This compound's primary defense against oxidative damage in biological membranes lies in its ability to directly neutralize reactive oxygen species (ROS). This is achieved through two principal mechanisms: singlet oxygen quenching and free radical scavenging.

Singlet Oxygen Quenching

Singlet oxygen (¹O₂), a highly reactive and damaging form of oxygen, is a major initiator of lipid peroxidation in biological membranes. This compound is an exceptionally efficient quencher of singlet oxygen. The energy from ¹O₂ is transferred to the this compound molecule, converting it to an excited triplet state, which then harmlessly dissipates the energy as heat. This physical quenching process is highly efficient and regenerates the ground-state this compound, allowing it to participate in numerous quenching cycles without being consumed.

Free Radical Scavenging

This compound can also act as a chemical antioxidant by donating an electron or a hydrogen atom to neutralize free radicals, such as peroxyl radicals (ROO•), hydroxyl radicals (•OH), and superoxide (B77818) anions (O₂⁻•). This process breaks the chain reaction of lipid peroxidation, preventing the propagation of damage throughout the membrane. The resulting this compound radical is relatively stable and less reactive, thereby terminating the oxidative cascade. Scientific studies have demonstrated that this compound effectively scavenges ROS and inhibits lipid peroxidation in both cellular and animal models.[6]

Quantitative Antioxidant Activity of this compound

The antioxidant efficacy of this compound has been quantified in various in vitro and cellular assays. The following tables summarize key quantitative data, allowing for a comparative assessment of its antioxidant potential.

| Assay | Carotenoid | IC50 Value (µM) | Notes | Reference |

| DPPH Radical Scavenging | This compound | Not widely reported | Often compared qualitatively to other carotenoids. | |

| Beta-carotene | ~5-20 | Varies with assay conditions. | [7] | |

| Lutein (B1675518) | ~10-30 | Varies with assay conditions. | [8] | |

| Lipid Peroxidation Inhibition (TBARS Assay in Liposomes) | Lycopene (B16060) | > Alpha-tocopherol | Lycopene showed the highest activity. | [8] |

| Alpha-carotene | > this compound | Alpha-carotene was more effective than this compound. | [8] | |

| This compound | > Zeaxanthin (B1683548) | This compound was more effective than zeaxanthin and beta-carotene. | [8] | |

| Beta-carotene | = Zeaxanthin | Beta-carotene and zeaxanthin had similar activity. | [8] | |

| Lutein | < Beta-carotene | Lutein was the least effective in this study. | [8] | |

| Cellular Antioxidant Activity (CAA) | This compound | Data not available in direct comparison | CAA values are often expressed as quercetin (B1663063) equivalents. |

Table 1: Comparative IC50 Values and Antioxidant Activity of this compound and Other Carotenoids.

| Parameter | Carotenoid | Value | Units | Conditions | Reference |

| Singlet Oxygen Quenching Rate Constant | This compound | Not directly reported, but comparable to other C40 carotenoids | M⁻¹s⁻¹ | Organic Solvents | [9] |

| Beta-carotene | ~1 x 10¹⁰ | M⁻¹s⁻¹ | Organic Solvents | [9] | |

| Lycopene | More efficient than beta-carotene | M⁻¹s⁻¹ | Organic Solvents | [9] |

Table 2: Singlet Oxygen Quenching Rate Constants.

Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling

Beyond its direct scavenging activities, this compound exerts a profound influence on the cell's intrinsic antioxidant defense systems through the modulation of signaling pathways. A key pathway influenced by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

The Nrf2-ARE Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1).[10] In response to oxidative stress, electrophiles, or the presence of certain phytochemicals like this compound, Keap1 undergoes a conformational change, releasing Nrf2.[3][4][5] The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes.[10] This binding initiates the transcription of a suite of phase II detoxification enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (B108866) synthesis.[11] Studies have shown that this compound can activate this Nrf2/HO-1 signaling pathway, thereby enhancing the cell's capacity to combat oxidative stress.[3][4][5]

Interaction with and Effects on Biological Membranes

The efficacy of this compound as a membrane antioxidant is intrinsically linked to its location and orientation within the lipid bilayer. As a xanthophyll, its hydroxyl group provides a degree of polarity, influencing its interaction with the amphipathic phospholipids (B1166683) of the membrane.

Localization and Orientation

Unlike the non-polar carotenes (e.g., beta-carotene) which tend to localize in the hydrophobic core of the membrane, xanthophylls like this compound are thought to adopt a more transmembrane orientation.[12] The hydroxyl group anchors the molecule towards the polar headgroup region of the phospholipids, while the non-polar polyene chain spans the hydrophobic core. This orientation allows this compound to intercept free radicals at the membrane-water interface as well as within the lipid core.

Effects on Membrane Fluidity and Order

The rigid, rod-like structure of this compound can influence the physical properties of the membrane. By inserting itself between phospholipid molecules, it can increase the packing density and ordering of the lipid acyl chains, leading to a decrease in membrane fluidity. This "sealing" effect can reduce the permeability of the membrane to small, pro-oxidant molecules, further contributing to its protective role. The effect of carotenoids on membrane microviscosity can be studied using techniques like time-resolved fluorescence anisotropy.[9][13][14]

References

- 1. Absorption, metabolism, and functions of β-cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. β-cryptoxanthin suppresses oxidative stress via activation of the Nrf2/HO-1 signaling pathway in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. β-cryptoxanthin suppresses oxidative stress via activation of the Nrf2/HO-1 signaling pathway in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preventive Effects of β-Cryptoxanthin, a Potent Antioxidant and Provitamin A Carotenoid, on Lifestyle-Related Diseases—A Central Focus on Its Effects on Non-Alcoholic Fatty Liver Disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carotenoid mixtures protect multilamellar liposomes against oxidative damage: synergistic effects of lycopene and lutein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stackoverflow.com [stackoverflow.com]

- 13. Modulation of Membrane Microviscosity by Protein-Mediated Carotenoid Delivery as Revealed by Time-Resolved Fluorescence Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of Beta-Cryptoxanthin in Cellular Differentiation and Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-cryptoxanthin (β-cryptoxanthin), a prominent dietary carotenoid found in fruits and vegetables, is emerging as a significant bioactive compound with potent effects on cellular differentiation and proliferation. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the action of β-cryptoxanthin, with a focus on its potential therapeutic applications. Through a comprehensive review of in vitro and in vivo studies, this document elucidates the signaling pathways modulated by β-cryptoxanthin and presents key quantitative data and experimental methodologies. The intricate roles of β-cryptoxanthin in osteoblast differentiation and its anti-proliferative effects on various cancer cell lines are detailed, offering valuable insights for researchers and professionals in drug development.

Introduction

This compound is a xanthophyll carotenoid that serves as a precursor to vitamin A (retinol).[1] Beyond its provitamin A activity, it exhibits a range of biological effects, including antioxidant properties and the regulation of gene expression, which contribute to its influence on cellular processes.[2][3] Epidemiological studies have linked higher intake of β-cryptoxanthin with a reduced risk of certain chronic diseases, including some cancers and osteoporosis, spurring further investigation into its cellular and molecular functions.[4][5] This guide synthesizes the current understanding of how β-cryptoxanthin governs cellular differentiation and proliferation, providing a technical foundation for future research and development.

Role in Cellular Differentiation

This compound plays a crucial role in directing the differentiation of specific cell lineages, most notably in bone metabolism.

Osteoblast Differentiation

In vitro studies have demonstrated that β-cryptoxanthin stimulates the differentiation and mineralization of osteoblastic cells.[5][6] This effect is mediated through the enhanced expression of key genes involved in bone formation.[6] A study on MC3T3-E1 osteoblastic cells showed that β-cryptoxanthin treatment leads to a significant increase in the mRNA levels of Runx2 (a key transcription factor for osteoblast differentiation), type I collagen, and alkaline phosphatase.[6] Notably, the stimulatory effect of β-cryptoxanthin on these markers was observed even in the presence of vitamin A, suggesting a distinct mechanism of action.[6]

Role in Cellular Proliferation

This compound exhibits significant anti-proliferative effects, particularly against cancerous cells. Its mechanisms of action are multifaceted, involving the modulation of various signaling pathways that control cell growth, survival, and apoptosis.

Anti-Proliferative Effects in Cancer

Lung Cancer: In lung cancer models, β-cryptoxanthin has been shown to suppress tumor development and invasiveness.[7][8] One of the key mechanisms is the downregulation of the nicotinic acetylcholine (B1216132) receptor α7 (α7-nAChR).[7][8] Overexpression of this receptor, triggered by nicotine (B1678760) and its derivatives, promotes cancer cell growth and migration.[7][8] this compound treatment in mice resulted in a significant reduction of α7-nAChR levels in lung tissue.[7][8] Furthermore, β-cryptoxanthin is a natural ligand for the retinoic acid receptor (RAR) and upregulates the expression of RARβ, which is often suppressed in lung cancer cells.[4]

Colon Cancer: In colon cancer cells, β-cryptoxanthin has been found to decrease cell proliferation and enhance the efficacy of chemotherapeutic agents like oxaliplatin.[9] This synergistic effect is achieved through the negative regulation of ΔNp73, a dominant-negative inhibitor of the tumor suppressor p53.[4][9] By reducing ΔNp73 levels, β-cryptoxanthin promotes p53-mediated apoptosis.[4]

Cervical Cancer: Studies on human cervical carcinoma (HeLa) cells have revealed that β-cryptoxanthin induces apoptosis by promoting oxidative stress.[10] This leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[10] Consequently, this triggers the activation of caspases-3, -7, and -9, leading to nuclear condensation and DNA damage.[10]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from key studies, providing a comparative overview of the effective concentrations and observed effects of β-cryptoxanthin.

| Cell Line/Model | Concentration/Dose | Effect | Reference |

| MC3T3-E1 (Osteoblastic cells) | 10⁻⁸ to 10⁻⁶ M | Increased Runx2, collagen, and alkaline phosphatase mRNA levels; stimulated cell proliferation and mineralization. | [6] |

| Lung Cancer Cells | 1–20 μmol/L | Suppressed cell growth, upregulated RARβ expression. | [4] |

| Human Lung Cancer Cells (in vitro) | Varying doses | Reduced migration and invasion capacity. | [7] |

| Mouse Model of Lung Cancer | 1 and 10 mg/kg of food | Reduced tumor multiplicity by 50-60%. | [7][8] |

| HCT116 (Colon cancer cells) | Not specified | Increased TAp73 mRNA levels, decreased ΔNp73 mRNA levels. | [9] |

| HeLa (Cervical cancer cells) | IC₅₀ of 4.5 µM (24h) and 3.7 µM (48h) | Inhibited cell proliferation, induced apoptosis. | [10] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.01, 0.1, or 1 μM | Reduced migration and angiogenesis. | [11] |

Table 1: In Vitro and In Vivo Effects of this compound on Cellular Differentiation and Proliferation.

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating a complex network of intracellular signaling pathways. The following diagrams illustrate the key pathways involved in its action on cellular differentiation and proliferation.

Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.

Caption: α7-nAChR/PI3K/AKT Signaling Pathway in Lung Cancer.

Caption: Intrinsic Apoptosis Pathway in HeLa Cells.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.

Cell Culture and Treatment

-

Cell Lines:

-

MC3T3-E1 (Osteoblastic cells): Cultured in α-MEM supplemented with 10% fetal bovine serum (FBS). For differentiation assays, cells are often cultured to subconfluency and then switched to a medium containing β-cryptoxanthin (e.g., 10⁻⁸ to 10⁻⁶ M) without FBS for various time points (3 to 21 days).[6]

-

HeLa (Cervical cancer cells): Maintained in DMEM with 10% FBS. For experiments, cells are seeded and treated with varying concentrations of β-cryptoxanthin (e.g., 0.1–50 μM) for 24 to 48 hours.[10]

-

Human Lung Cancer Cell Lines: Cultured in appropriate media (e.g., RPMI-1640) with 10% FBS. Treatments with β-cryptoxanthin typically range from 1 to 20 μmol/L.[4]

-

Gene Expression Analysis (RT-PCR)

-

RNA Extraction: Total RNA is isolated from cultured cells using standard methods such as TRIzol reagent.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

PCR Amplification: The cDNA is then used as a template for PCR with gene-specific primers for target genes (e.g., Runx2, COL1A1, ALPL, RARβ, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Analysis: The PCR products are visualized by agarose (B213101) gel electrophoresis, and band intensities are quantified. For more precise quantification, real-time quantitative PCR (qPCR) is employed.[6]

Cell Proliferation/Viability Assay (Sulforhodamine B - SRB Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of β-cryptoxanthin or vehicle control.

-

Incubation: Cells are incubated for the desired time period (e.g., 24 or 48 hours).

-

Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB dye.

-

Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution.

-

Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.[10]

In Vivo Mouse Model of Lung Cancer

-

Animal Model: A suitable mouse strain that is susceptible to carcinogen-induced lung tumors is used (e.g., A/J mice).

-

Dietary Supplementation: Mice are fed a diet supplemented with β-cryptoxanthin (e.g., 1 or 10 mg/kg of food) or a control diet for a period before and after carcinogen exposure.[7][8]

-

Carcinogen Induction: Lung tumorigenesis is induced by a single intraperitoneal injection of a carcinogen such as NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone).[7][8]

-

Tumor Assessment: After a specified period (e.g., 16 weeks), the mice are euthanized, and their lungs are harvested. The number and size of surface lung tumors are counted and measured.[7][8]

-

Tissue Analysis: Lung tissues can be further processed for histological analysis and molecular studies (e.g., protein expression of α7-nAChR).[7][8]

Conclusion and Future Directions

This compound has demonstrated significant potential in modulating cellular differentiation and proliferation through its interaction with key signaling pathways. Its ability to promote osteoblast differentiation holds promise for bone health applications, while its anti-proliferative effects against various cancers highlight its potential as a chemopreventive or therapeutic agent. The detailed mechanisms, including its role as a RAR ligand and its influence on the α7-nAChR and p53 pathways, provide a solid foundation for further research.

Future investigations should focus on:

-

Elucidating the precise molecular interactions of β-cryptoxanthin with its target proteins.

-

Conducting more extensive preclinical and clinical trials to validate its efficacy and safety in human populations for both bone health and cancer therapy.

-

Exploring the potential of β-cryptoxanthin in combination therapies to enhance the effectiveness of existing treatments.

The continued exploration of β-cryptoxanthin's biological activities will undoubtedly pave the way for novel therapeutic strategies in the management of a range of diseases characterized by aberrant cellular differentiation and proliferation.

References

- 1. This compound as a source of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The carotenoid this compound stimulates the repair of DNA oxidation damage in addition to acting as an antioxidant in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic understanding of β-cryptoxanthin and lycopene in cancer prevention in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Cryptoxanthin and Bone Metabolism: The Preventive Role in Osteoporosis [jstage.jst.go.jp]

- 6. This compound stimulates cell differentiation and mineralization in osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a carotenoid, inhibits nicotine-linked lung cancer development in mice | Tufts Now [now.tufts.edu]

- 8. sciencedaily.com [sciencedaily.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Chemopreventive Effect of β-Cryptoxanthin on Human Cervical Carcinoma (HeLa) Cells Is Modulated through Oxidative Stress-Induced Apoptosis [mdpi.com]

- 11. β-Cryptoxanthin Inhibits Angiogenesis in Human Umbilical Vein Endothelial Cells Through Retinoic Acid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Neuroprotective Potential of Beta-Cryptoxanthin in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes current exploratory research on beta-cryptoxanthin (BCX), a dietary provitamin A carotenoid, and its potential therapeutic applications in the context of neurodegenerative diseases. By summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways, this document aims to provide a comprehensive resource for professionals in neuroscience and drug development.

Introduction: The Rationale for this compound in Neuroprotection

Neurodegenerative diseases such as Alzheimer's Disease (AD) and Parkinson's Disease (PD) are characterized by progressive neuronal loss, often linked to oxidative stress, neuroinflammation, and mitochondrial dysfunction.[1] this compound, a xanthophyll found in fruits and vegetables, is known for its potent antioxidant properties and its ability to cross the blood-brain barrier.[2] These characteristics position it as a compelling candidate for neuroprotective therapies.[2]

Emerging evidence suggests that BCX may confer its protective effects through multiple mechanisms, including the direct scavenging of reactive oxygen species (ROS), modulation of critical signaling pathways like the Nrf2/HO-1 axis, and potentially influencing protein aggregation processes central to neurodegeneration.[3][4][5] This guide delves into the preclinical evidence from cellular and animal models that substantiates these claims.

Quantitative Data Summary

The following tables consolidate quantitative findings from various studies, offering a comparative overview of this compound's efficacy in different experimental paradigms.

Table 1: Epidemiological Associations of this compound with Neurodegenerative Disease Risk

| Study Type | Population | Finding | Hazard Ratio (HR) / Odds Ratio (OR) (95% CI) | Reference |

| Cohort Study | 7,283 US Adults (Aged 45+) | Inverse association with incident all-cause dementia (SES-adjusted) | HR: 0.89 (0.82-0.96) | [6] |

| Cohort Study | 960 Older Adults | Marginally significant inverse association with Alzheimer's Disease risk | Not specified | [7] |

| Meta-analysis | Case-control studies | No significant association with Parkinson's Disease risk | OR: 0.96 (0.66-1.40) | [8] |

| Cross-sectional | NHANES (2007–2016) | No significant association with Parkinson's Disease | Not specified | [9] |

Table 2: In Vitro Effects of this compound on Neuronal Cell Models

| Cell Model | Toxin/Stressor | BCX Concentration | Key Finding | Quantitative Result | Reference |

| Podocytes | High Glucose (HG) | Not Specified | Restored nuclear Nrf2 expression | Significant increase vs. HG group | [4] |

| Podocytes | High Glucose (HG) | Not Specified | Alleviated oxidative stress, mitochondrial dysfunction, and senescence | Significant reduction in ROS, increase in MMP | [10] |

| Human Renal Tubular Epithelial (HK-2) cells | H₂O₂ | Not Specified | Promoted Nrf2 nuclear expression, maintained mitochondrial function | Not specified | [4] |

| C. elegans | N/A | 0.025 µg/mL | Upregulated cellular response to stress pathways | p < 0.001 | [11] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols from key studies investigating this compound.

In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)

The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases, as these cells can be differentiated into a more mature neuronal phenotype.

-

Cell Culture and Differentiation: SH-SY5Y cells are cultured in a standard medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics. To induce a neuronal phenotype, cells are often treated with retinoic acid (RA) for several days, leading to neurite outgrowth and expression of neuronal markers.

-

Toxin-Induced Injury: To model neurodegenerative conditions, differentiated cells are exposed to neurotoxins. Common choices include:

-

This compound Treatment: Cells are typically pre-treated with various concentrations of BCX for a set period (e.g., 5-24 hours) before the addition of the neurotoxin.[14]

-

Endpoint Analysis:

-

Cell Viability: Assessed using the MTT assay, which measures mitochondrial metabolic activity.[14]

-

Oxidative Stress: Measured by quantifying intracellular ROS levels using fluorescent probes like DCFH-DA.

-

Apoptosis: Detected via assays for caspase-3 activation or by using staining methods like Annexin V/Propidium Iodide.[13]

-

Protein Expression: Analyzed by Western blotting to quantify levels of key proteins in signaling pathways (e.g., Nrf2, HO-1, Bcl-2, Bax).[15]

-

In Vivo Neuroprotection Assay (Rodent Models)

Animal models are essential for evaluating the systemic effects and therapeutic potential of this compound.

-

Animal Model:

-

db/db Mice: A model for type 2 diabetes, used to study related complications like diabetic kidney disease, which shares oxidative stress pathways with neurodegeneration.[4][10]

-

High-Fat Diet (HFD) Rodents: Used to induce insulin (B600854) resistance and systemic inflammation, which are risk factors for neurodegeneration.[16]

-

-

Administration of this compound: BCX is administered orally (e.g., via gavage) daily for a period of several weeks.[4][17]

-

Outcome Measures:

-

Biochemical Analysis: Blood and tissue samples are collected to measure markers of oxidative stress (e.g., MDA), antioxidant enzyme activity (e.g., SOD, CAT), and inflammatory cytokines (e.g., TNF-α).[16][18]

-

Histopathology: Brain tissue (e.g., hippocampus, substantia nigra) is examined for neuronal loss, protein aggregates (e.g., Aβ plaques), and glial activation.

-

Western Blotting/Immunohistochemistry: Used to assess the expression and localization of target proteins (e.g., Nrf2, HO-1) in brain tissue.[4][10]

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are attributed to its influence on several key cellular signaling pathways.

The Nrf2/HO-1 Antioxidant Response Pathway

A primary mechanism of BCX is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, the master regulator of the cellular antioxidant response.[4][5] Under conditions of oxidative stress, BCX facilitates the dissociation of Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their upregulation.[15][19] This cascade enhances the cell's capacity to neutralize ROS and mitigate oxidative damage.[19]

Modulation of Inflammatory and Apoptotic Pathways